Palbociclib-SMCC

Beschreibung

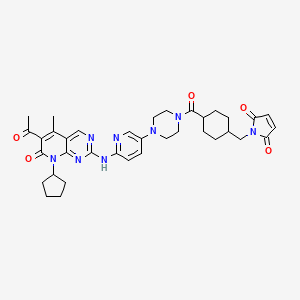

Structure

3D Structure

Eigenschaften

Molekularformel |

C36H42N8O5 |

|---|---|

Molekulargewicht |

666.783 |

IUPAC-Name |

1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione |

InChI |

InChI=1S/C36H42N8O5/c1-22-28-20-38-36(40-33(28)44(26-5-3-4-6-26)35(49)32(22)23(2)45)39-29-12-11-27(19-37-29)41-15-17-42(18-16-41)34(48)25-9-7-24(8-10-25)21-43-30(46)13-14-31(43)47/h11-14,19-20,24-26H,3-10,15-18,21H2,1-2H3,(H,37,38,39,40) |

InChI-Schlüssel |

YPPDYAQBRIHIAI-UHFFFAOYSA-N |

SMILES |

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Introduction: Bridging a Potent Kinase Inhibitor to Targeted Conjugates

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of Palbociclib-SMCC

This guide provides a comprehensive, technically-grounded protocol for the synthesis and purification of Palbociclib-SMCC, a critical intermediate for the development of targeted therapeutics such as antibody-drug conjugates (ADCs). As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can not only execute the protocol but also troubleshoot and adapt it effectively.

Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2] Its approval for the treatment of HR-positive, HER2-negative advanced breast cancer marked a significant advancement in oncology.[3] To broaden its therapeutic potential and improve its therapeutic index, Palbociclib is an attractive candidate for targeted delivery systems.

This is achieved by conjugating it to a linker molecule. The chosen linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), is a non-cleavable heterobifunctional crosslinker. It possesses two distinct reactive moieties:

-

An N-hydroxysuccinimide (NHS) ester , which reacts efficiently with primary and secondary amines, such as the one present on Palbociclib's piperazine ring.[4]

-

A maleimide group , which selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of antibodies or other protein-based targeting ligands.

The synthesis of Palbociclib-SMCC creates a stable, well-defined payload-linker construct, ready for subsequent conjugation to a targeting moiety, thereby enabling the precise delivery of the potent CDK4/6 inhibitor directly to cancer cells.

Part 1: Synthesis of the Palbociclib-SMCC Conjugate

Principle of the Reaction: Nucleophilic Acyl Substitution

The core of the synthesis is a nucleophilic acyl substitution reaction. The secondary amine on the piperazine ring of Palbociclib acts as a nucleophile, attacking the electrophilic carbonyl carbon of the SMCC's NHS ester. This forms a transient tetrahedral intermediate which then collapses, expelling the stable N-hydroxysuccinimide (NHS) leaving group to form a highly stable amide bond.[5]

Causality Behind Experimental Choices

-

Solvent Selection: Anhydrous Dimethylformamide (DMF) is selected as the reaction solvent. Its polar aprotic nature effectively dissolves both the polar Palbociclib free base and the more organic SMCC linker, facilitating their interaction. Crucially, it does not contain reactive groups (like amines or hydroxyls) that would compete in the reaction.[6]

-

Base and pH Control: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its primary role is to ensure the piperazine amine of Palbociclib remains in its deprotonated, nucleophilic state.[6] This is critical because at acidic or neutral pH, the amine would be protonated (-NH2+), rendering it non-reactive.[5] An excess of base also neutralizes any trace acids present.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). This is a critical precaution to prevent the hydrolysis of the NHS ester by atmospheric moisture, which is a primary competing side reaction that would reduce yield.[4]

-

Catalyst (Expert Insight): For this specific reaction, which can be slow due to the secondary amine's steric hindrance, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the rate. DMAP is a "super catalyst" for acylation reactions.[7][8] It functions by first reacting with the NHS ester to form a highly reactive N-acylpyridinium intermediate, which is significantly more electrophilic and susceptible to attack by Palbociclib's amine.[9]

Materials and Reagents

| Reagent / Material | Grade | Supplier (Example) | Notes |

| Palbociclib (free base) | ≥98% | MedKoo Biosciences | Ensure it is the free base, not a salt form. |

| SMCC Crosslinker | ≥95% | Thermo Fisher Scientific | Store desiccated at 4°C. Use immediately after opening. |

| Anhydrous DMF | ≥99.8% | Sigma-Aldrich | Use a fresh bottle or from a solvent purification system. |

| DIPEA or TEA | ≥99.5% | Sigma-Aldrich | Redistill if necessary. |

| 4-DMAP (Optional) | ≥99% | Sigma-Aldrich | Use only a catalytic amount (0.05 - 0.1 eq). |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For work-up. |

| Saturated NaCl (Brine) | N/A | Lab Prepared | For work-up. |

| Anhydrous Sodium Sulfate | ACS Grade | VWR | For drying the organic layer. |

| Reaction Vial & Stir Bar | N/A | N/A | Must be oven-dried before use. |

| Argon or Nitrogen Gas | High Purity | N/A | With manifold for inert atmosphere. |

Step-by-Step Synthesis Protocol

-

Preparation: Place Palbociclib free base (1.0 eq) into an oven-dried reaction vial equipped with a magnetic stir bar. Seal the vial with a rubber septum.

-

Inert Atmosphere: Purge the vial with argon or nitrogen gas for 5-10 minutes.

-

Dissolution: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~10-20 mg/mL of Palbociclib) via syringe. Stir until all solids are completely dissolved.

-

Base Addition: Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.

-

Catalyst Addition (Optional): If using, add DMAP (0.1 eq) to the mixture.

-

Linker Addition: In a separate, dry vial, dissolve SMCC (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring Palbociclib solution.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by LC-MS or TLC. For TLC, use a mobile phase like 10% Methanol in DCM. The product spot should be less polar than the Palbociclib starting material. The reaction is complete upon consumption of the limiting reagent (Palbociclib).

-

Work-up:

-

Once complete, dilute the reaction mixture with Dichloromethane (DCM).

-

Wash the organic layer sequentially with water (2x) and then saturated NaCl (brine) (1x) to remove DMF and excess base.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Palbociclib-SMCC product as a solid or oil.

-

Visualization: Synthesis Reaction

Caption: Reaction scheme for the synthesis of Palbociclib-SMCC.

Part 2: Purification by Preparative RP-HPLC

Rationale for Purification

Purification is a non-negotiable step. The crude product contains unreacted Palbociclib, unreacted and hydrolyzed SMCC, N-hydroxysuccinimide, and other minor side products. For any subsequent biological application, particularly ADC generation, the purity of the payload-linker is paramount to ensure a well-defined drug-to-antibody ratio (DAR) and predictable pharmacology. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to its high resolving power for separating molecules based on hydrophobicity.[10][11] The Palbociclib-SMCC conjugate is significantly more hydrophobic than the Palbociclib starting material, enabling effective separation.

Recommended HPLC Parameters

The following parameters are a robust starting point, derived from published methods for Palbociclib and its derivatives.[12][13] Optimization may be required based on the specific system.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 5 µm, 250 x 10 mm | C18 is a standard reversed-phase chemistry providing excellent retention for hydrophobic molecules. |

| Mobile Phase A | 0.1% TFA in Water | Trifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |

| Gradient | 10-95% B over 30 min | A broad gradient ensures elution of all components, from polar impurities to the hydrophobic product. |

| Flow Rate | 4-5 mL/min | Appropriate for a 10 mm ID semi-preparative column. |

| Detection | 254 nm or 225 nm | Wavelengths where Palbociclib and the linker components have strong absorbance.[13] |

| Injection Volume | 0.5 - 2 mL | Dependent on sample concentration and column loading capacity. |

Step-by-Step Purification Protocol

-

Sample Preparation: Dissolve the crude product in a minimal volume of a suitable solvent, such as DMF or DMSO, then dilute with Mobile Phase A until the solution is clear. Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

System Equilibration: Equilibrate the HPLC system with the starting conditions (e.g., 10% Mobile Phase B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main product peak, which should elute significantly later than the Palbociclib starting material.

-

Purity Analysis: Analyze small aliquots of the collected fractions using analytical HPLC to confirm purity (>95%).

-

Pooling and Lyophilization: Pool the pure fractions. Remove the acetonitrile under reduced pressure. Freeze the remaining aqueous solution and lyophilize to obtain the final Palbociclib-SMCC product as a fluffy, white powder.

Visualization: Overall Workflow

Caption: Overall workflow from synthesis to purified product.

Part 3: Physicochemical Characterization

Final product characterization is a mandatory quality control step to validate the synthesis and ensure the material is suitable for further use.

Key Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₃₆H₄₂N₈O₅ | [1] |

| Molecular Weight | 666.78 g/mol | [1] |

| Exact Mass | 666.3278 Da | [1] |

Characterization Methodologies

-

High-Resolution Mass Spectrometry (HRMS): This is the primary technique for confirming the identity of the conjugate. Using electrospray ionization (ESI), the analysis should yield a molecular ion peak ([M+H]⁺) corresponding to an m/z of ~667.3351. This confirms that the covalent linkage has occurred.[14]

-

Analytical RP-HPLC: To confirm purity, an analytical sample of the final product is injected onto an analytical HPLC system (e.g., C18, 4.6 x 150 mm column). The resulting chromatogram should show a single major peak, with the area of this peak being ≥95% of the total integrated peak area.[11][15]

-

Nuclear Magnetic Resonance (NMR): For complete structural elucidation, ¹H and ¹³C NMR spectroscopy can be performed. The spectra should be consistent with the proposed structure, showing characteristic peaks for both the Palbociclib and SMCC moieties, and shifts confirming the formation of the amide bond.[14]

References

-

The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

-

DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Eastern Illinois University. Available at: [Link]

-

4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. Available at: [Link]

-

What happens in amine coupling reaction with NHS/EDC/TEA?. ResearchGate. Available at: [Link]

-

Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International. Available at: [Link]

-

Investigation of the Therapeutic Effects of Palbociclib Conjugated Magnetic Nanoparticles on Different Types of Breast Cancer Cell Lines. PMC. Available at: [Link]

-

Palbociclib-derived multifunctional molecules for lysosomal targeting and diagnostic-therapeutic integration. PMC. Available at: [Link]

-

Design, synthesis, and anticancer activity of three novel palbociclib derivatives. PMC. Available at: [Link]

-

A new route for the synthesis of Palbociclib. Semantic Scholar. Available at: [Link]

-

The synthetic strategies for the preparation of Palbociclib. ResearchGate. Available at: [Link]

-

Preparation of Palbociclib Capsules and Establishment of a HPLC Method for Determination of Its Related Substances. China/Asia On Demand (CAOD). Available at: [Link]

- Process for preparation of palbociclib. Google Patents.

-

Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. ResearchGate. Available at: [Link]

-

Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv. Available at: [Link]

-

A new route for the synthesis of Palbociclib. ResearchGate. Available at: [Link]

-

Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry. Available at: [Link]

-

Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. MDPI. Available at: [Link]

-

Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma. Clinical Chemistry. Available at: [Link]

-

Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action. bioRxiv. Available at: [Link]

-

Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring. MDPI. Available at: [Link]

-

PALBOCICLIB (IBRANCE®) (in combination with an aromatase inhibitor). Northern Cancer Alliance. Available at: [Link]

-

Quantification of Palbociclib in Spiked Human Plasma Using Liquid Chromatography-Electro Spray Ionization-tandem Mass Spectrophotometry-an Application to Pharmacokinetic Study. ResearchGate. Available at: [Link]

-

Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. Available at: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Application of Efficient Catalyst DMAP [en.highfine.com]

- 8. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. journaljpri.com [journaljpri.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Investigation of the Therapeutic Effects of Palbociclib Conjugated Magnetic Nanoparticles on Different Types of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caod.oriprobe.com [caod.oriprobe.com]

- 14. Palbociclib-derived multifunctional molecules for lysosomal targeting and diagnostic-therapeutic integration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Mechanism of Action and In Vitro Characterization of Palbociclib-SMCC

Executive Summary

Palbociclib-SMCC represents a specialized "linker-payload" intermediate used in the synthesis of Antibody-Drug Conjugates (ADCs). It consists of Palbociclib (a selective CDK4/6 inhibitor) chemically modified at its piperazine secondary amine with SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a heterobifunctional crosslinker.

Unlike cleavable linkers (e.g., Val-Cit-PAB) that release the pristine parent drug, SMCC is non-cleavable . Its mechanism of action relies on the lysosomal degradation of the antibody carrier, releasing a linker-drug catabolite (typically Cysteine-SMCC-Palbociclib). This guide details the chemical rationale, the intracellular pharmacological mechanism, and the rigorous in vitro protocols required to validate its efficacy.

Chemical Architecture & Bioconjugation Logic

To understand the mechanism, one must first understand the molecule's design constraints.

The Construct

-

Payload: Palbociclib (PD-0332991).

-

Attachment Site: The secondary amine of the piperazine ring. Structure-Activity Relationship (SAR) data indicates this region is solvent-exposed in the ATP-binding pocket, tolerating bulky modifications without abolishing kinase inhibitory activity [1].

The Active Metabolite

Because the amide bond between Palbociclib and the SMCC cyclohexane ring is resistant to lysosomal proteases, the drug is never released as free Palbociclib .

-

Mechanism: The antibody component is degraded by lysosomal proteases (cathepsins).

-

Result: The amino acid residue attached to the linker (Cysteine) remains.

-

Final Species: Cysteine-Linker-Palbociclib .

-

Implication: Efficacy depends entirely on the ability of this bulky Cysteine-Linker-Palbociclib adduct to diffuse into the cytoplasm and bind the CDK4/6 pocket.

Mechanism of Action (MoA)

The MoA of Palbociclib-SMCC ADCs follows a strict sequential pathway distinct from small molecule therapy.

Pathway Visualization

The following diagram illustrates the intracellular trafficking and activation pathway.

Figure 1: Intracellular activation pathway of Palbociclib-SMCC ADCs. Note that the active species is a metabolite, not the parent drug.

Detailed Step-by-Step Analysis

-

Binding & Internalization: The ADC binds to the tumor-specific antigen (e.g., HER2, Trop2). The complex is internalized via clathrin-mediated endocytosis.

-

Lysosomal Processing: The endosome matures into a lysosome. The acidic environment and proteases degrade the antibody backbone.

-

Metabolite Release: Unlike hydrazone or disulfide linkers, the SMCC thioether and amide bonds survive. The final catabolite is the drug modified with the linker and the cysteine residue from the antibody [2].

-

CDK4/6 Inhibition: The metabolite diffuses into the cytoplasm/nucleus. It binds to the ATP-binding cleft of CDK4 or CDK6.

-

G1 Arrest: By blocking CDK4/6, the phosphorylation of Retinoblastoma protein (Rb) is prevented.[3] E2F transcription factors remain sequestered. The cell fails to transition from G1 to S phase, leading to cytostasis and eventual senescence or apoptosis [3].

In Vitro Characterization Protocols

To validate this mechanism, researchers must demonstrate three things: (1) Successful conjugation,[7] (2) Specific cytotoxicity, and (3) Mechanism-specific cell cycle arrest.

Protocol A: Conjugation & QC (Self-Validating)

Objective: Synthesize a functional ADC to test the Palbociclib-SMCC moiety.

-

Activation: React Palbociclib-SMCC (containing maleimide) with a partially reduced antibody (containing free thiols) at a molar ratio of 4:1 to 8:1 (Drug:Ab).

-

Incubation: 2 hours at 4°C in PBS/EDTA (pH 7.2).

-

Purification: Remove unreacted Palbociclib-SMCC using a desalting column (e.g., PD-10 or Zeba Spin) or Tangential Flow Filtration (TFF).

-

Validation (QC):

-

HIC-HPLC: Analyze Drug-Antibody Ratio (DAR). Hydrophobic Interaction Chromatography separates species by drug loading (D0, D2, D4, etc.).

-

Aggregation: SEC-HPLC to ensure monomeric content >95%.

-

Protocol B: Cytotoxicity Assay (IC50 Determination)

Objective: Confirm the potency of the conjugate compared to free Palbociclib.

| Parameter | Specification |

| Cell Lines | Antigen-positive (e.g., MCF-7, MDA-MB-361) vs. Antigen-negative (Control). |

| Duration | 72 - 96 hours (ADCs require longer incubation than free drugs for processing). |

| Readout | ATP-based luminescence (e.g., CellTiter-Glo). |

| Controls | Free Palbociclib (Positive), Isotype-ADC (Negative), Naked Antibody. |

Data Interpretation:

-

The ADC should show nanomolar potency in Antigen(+) cells.

-

The ADC should show significantly reduced potency in Antigen(-) cells (Target specificity).

-

Note: The IC50 of the ADC (molar equivalent of drug) is often higher (less potent) than free Palbociclib because the non-cleavable linker adduct (Cys-SMCC-Palbociclib) usually has lower affinity for CDK4/6 than the parent drug. This is an expected trade-off for targeted delivery [4].

Protocol C: Cell Cycle Analysis (The Mechanistic Proof)

Objective: Prove that the cytotoxicity is due to CDK4/6 inhibition (G1 Arrest) and not non-specific toxicity.

Workflow Visualization:

Figure 2: Flow cytometry workflow for validating G1 arrest.

Detailed Steps:

-

Seed Cells:

cells/well in 6-well plates. -

Treatment: Treat with ADC at IC90 concentration for 24 hours. Include Free Palbociclib (500 nM) as a positive control.

-

Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.

-

Staining: Wash ethanol out. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

-

Acquisition: Analyze >10,000 events on a flow cytometer.

-

Result:

-

Vehicle Control: Typical distribution (e.g., G1: 50%, S: 30%, G2/M: 20%).

-

Palbociclib-SMCC ADC: Significant accumulation in G0/G1 phase (>75%) and depletion of S phase. This confirms the released metabolite is functionally inhibiting CDK4/6.

-

Troubleshooting & Critical Considerations

The "Bystander Effect" Limitation

Because Palbociclib-SMCC utilizes a non-cleavable linker, the released metabolite (Cys-SMCC-Palbociclib) is charged (zwitterionic) and hydrophilic. It cannot easily cross membranes to kill neighboring antigen-negative cells.

-

Implication: This payload is suitable only for tumors with homogenous antigen expression. Do not expect bystander killing in heterogeneous models [5].

Linker Stability

If you observe high toxicity in antigen-negative cells, the Palbociclib-SMCC might be unstable or the antibody might be shedding the drug.

-

Test: Incubate the ADC in human serum at 37°C for 96 hours. Analyze free drug release via LC-MS/MS. SMCC thioether bonds are generally stable, but the amide bond to Palbociclib must also be verified.

References

-

Li, Z., et al. (2016). "New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities."[11] European Journal of Medicinal Chemistry. Link

-

Ducry, L., & Stump, B. (2010). "Antibody-drug conjugates: linking cytotoxic payloads to monoclonal antibodies."[8][] Bioconjugate Chemistry. Link

-

Finn, R. S., et al. (2009). "PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro." Breast Cancer Research.[2][13] Link

-

Chari, R. V., et al. (2014). "Antibody-drug conjugates: an emerging concept in cancer therapy." Angewandte Chemie International Edition. Link

-

Kovtun, Y. V., et al. (2006). "Antibody-drug conjugates designed to eradicate tumors with homogeneous and heterogeneous expression of the target antigen." Cancer Research.[2] Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. Buy 1-Piperazin-N-oxide Palbociclib [smolecule.com]

- 3. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

- 4. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 7. njbio.com [njbio.com]

- 8. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural analysis reveals an unexpected mechanism for a cancer drug - News [news.ucsc.edu]

Methodological & Application

Application Notes and Protocols: In Vivo Xenograft Models for Palbociclib-SMCC ADC Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the design, execution, and interpretation of in vivo xenograft studies for evaluating Palbociclib-based Antibody-Drug Conjugates (ADCs) utilizing a Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. As the fields of targeted therapy and bioconjugation converge, the development of novel ADCs requires robust preclinical models that can accurately predict clinical efficacy. This guide offers a detailed framework, from the underlying scientific rationale to step-by-step protocols, to empower researchers in the rigorous preclinical assessment of Palbociclib-SMCC ADCs.

Introduction: The Scientific Rationale for a Palbociclib-SMCC ADC

The therapeutic landscape of oncology is increasingly dominated by precision medicine, with a focus on maximizing efficacy while minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) epitomize this approach by combining the target specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload.[1][2] This application note focuses on an ADC construct pairing Palbociclib, a highly specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with a monoclonal antibody via a stable, non-cleavable SMCC linker.[3][4]

1.1. Palbociclib: A Targeted Payload for Cell Cycle Arrest

Palbociclib is a cornerstone of therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.[5][6] Its mechanism of action involves the inhibition of CDK4 and CDK6, key regulators of the cell cycle.[7][8] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for the transition from the G1 to the S phase of the cell cycle.[6][9] This leads to G1 arrest and a halt in tumor cell proliferation.[10] The selection of Palbociclib as an ADC payload is predicated on its potent and specific cytostatic effect, which can be selectively delivered to tumor cells expressing the target antigen of the conjugated antibody.

1.2. The Role of the SMCC Linker: Ensuring Stability and Targeted Release

The linker is a critical component of an ADC, dictating its stability in circulation and the mechanism of payload release.[11] SMCC is a non-cleavable linker that forms a stable covalent bond between the antibody and the payload.[4][12] This stability is paramount to prevent premature release of Palbociclib in the systemic circulation, which could lead to off-target toxicity and reduced therapeutic index.[4] With a non-cleavable linker like SMCC, the release of the active drug requires the lysosomal degradation of the entire antibody-linker-drug complex following internalization into the target cancer cell.[1][12]

1.3. The ADC Concept: Synergizing Specificity and Potency

The Palbociclib-SMCC ADC paradigm is designed to deliver a concentrated dose of Palbociclib directly to tumor cells, thereby increasing its therapeutic window. The monoclonal antibody component serves as a homing device, binding to a tumor-associated antigen (TAA) that is highly expressed on the cancer cell surface with limited expression on healthy tissues.[13][14] Upon binding, the ADC-antigen complex is internalized, and the antibody is degraded in the lysosome, releasing the Palbociclib payload to exert its cell cycle inhibitory effects.[1]

Designing the In Vivo Xenograft Study: A Strategic Approach

The success of an in vivo xenograft study hinges on a well-conceived experimental design. This section outlines the critical considerations for establishing a robust and informative study to evaluate a Palbociclib-SMCC ADC.

2.1. Selecting the Appropriate Xenograft Model

The choice of xenograft model is arguably the most critical decision in the study design. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) offer distinct advantages and limitations.[15][16]

-

Cell Line-Derived Xenograft (CDX) Models: CDX models are established by implanting cultured human cancer cell lines into immunocompromised mice.[17][18] They are widely used due to their convenience, reproducibility, and the extensive characterization of many cell lines.[15] For Palbociclib-SMCC ADC studies, the selection of a cell line should be based on:

-

Target Antigen Expression: High and homogenous expression of the target antigen for the ADC's monoclonal antibody is essential for efficacy.

-

Palbociclib Sensitivity: The chosen cell line should exhibit sensitivity to Palbociclib to ensure the payload can exert its intended effect.[19][20] Cell lines with known resistance mechanisms, such as Rb loss or overexpression of drug efflux pumps like ABCB1, should be avoided or used specifically for resistance studies.[8][21]

-

Tumor Growth Characteristics: The cell line should form tumors in a reasonable timeframe to allow for a practical study duration.

-

-

Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse.[22][23] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[15][17] PDX models are particularly valuable for:

-

Evaluating Efficacy in a More "Patient-Like" Setting: The response of a PDX model to the Palbociclib-SMCC ADC may be more predictive of clinical outcomes.[24][25]

-

Studying Resistance Mechanisms: PDX models derived from patients who have relapsed on CDK4/6 inhibitor therapy can provide invaluable insights into acquired resistance.[26]

-

Table 1: Recommended Human Cancer Cell Lines for Palbociclib-SMCC ADC Xenograft Studies

| Cell Line | Cancer Type | Target Antigen (Example) | Key Characteristics |

| MCF-7 | Breast Cancer (ER+) | TROP-2, HER2 (low) | Well-characterized, ER-positive, known sensitivity to Palbociclib.[20][27] |

| T-47D | Breast Cancer (ER+) | TROP-2, MUC1 | ER-positive, expresses progesterone receptor, sensitive to Palbociclib.[27] |

| HCC202 | Breast Cancer | EGFR | Retinoblastoma (RB1)-positive control cell line.[19] |

| SK-LMS1 | Leiomyosarcoma | Mesothelin | Rb-positive sarcoma cell line sensitive to Palbociclib.[10] |

| HT-1080 | Fibrosarcoma | Fibroblast Activation Protein (FAP) | Rb-positive sarcoma cell line.[10] |

2.2. Workflow for In Vivo Xenograft Model Selection

Caption: Mechanism of action of a Palbociclib-SMCC ADC.

4.2. Experimental Workflow for an In Vivo Efficacy Study

Caption: Experimental workflow for an in vivo ADC efficacy study.

Conclusion and Future Directions

The use of well-characterized in vivo xenograft models is indispensable for the preclinical evaluation of novel therapeutic agents like Palbociclib-SMCC ADCs. The protocols and guidelines presented in this document provide a robust framework for conducting these studies with scientific rigor. Future advancements in this field may involve the use of humanized mouse models to better recapitulate the tumor microenvironment and the immune system's role in ADC efficacy. [16][28]Additionally, the development of orthotopic xenograft models can provide a more physiologically relevant setting for studying tumor growth and metastasis. As our understanding of cancer biology and drug resistance deepens, the continued refinement of these preclinical models will be crucial for the successful translation of innovative ADC therapies from the laboratory to the clinic.

References

- In Vivo Modeling of Human Breast Cancer Using Cell Line and P

- Palbociclib | Pfizer Oncology Development Website. (URL: )

-

Palbociclib - Wikipedia. (URL: [Link])

-

Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor Approved for Postmenopausal Women with Metastatic Breast Cancer - American Health & Drug Benefits. (URL: [Link])

-

The Mechanism of Action of Palbociclib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (URL: [Link])

-

Patient-Derived Xenograft Models of Breast Cancer and Their Application - MDPI. (URL: [Link])

-

Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. (URL: [Link])

-

Estrogen receptor positive breast cancer patient-derived xenograft models in translational research - Prof. Elgene Lim. (URL: [Link])

-

In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (URL: [Link])

-

The challenges of modeling hormone receptor-positive breast cancer in mice in. (URL: [Link])

-

Palbociclib - Massive Bio. (URL: [Link])

-

Estrogen receptor positive breast cancer patient–derived xenograft models in translational research | Request PDF - ResearchGate. (URL: [Link])

-

Antibody-drug Conjugates: A Comprehensive Guide - CUSABIO. (URL: [Link])

-

In vivo models in breast cancer research: progress, challenges and future directions - PMC. (URL: [Link])

-

Breast Cancer Xenograft Murine Models - Springer Nature Experiments. (URL: [Link])

-

Patient-derived luminal breast cancer xenografts retain hormone receptor heterogeneity and help define unique estrogen-dependent gene signatures - PMC. (URL: [Link])

-

SMCC (CAT#: ADC-L-016) - Creative Biolabs. (URL: [Link])

-

The ABCs of ADCs: An Introduction to Antibody-drug Conjugates | iQ Biosciences. (URL: [Link])

-

New Weapon in the Fight Against Breast Cancer - Berkeley Lab. (URL: [Link])

-

CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC. (URL: [Link])

-

Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma | Gut. (URL: [Link])

-

What are ADC Linkers? | AxisPharm. (URL: [Link])

-

Palbociclib-sensitive cell lines have low postmitotic CDK2 activity. A,... - ResearchGate. (URL: [Link])

-

The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - Frontiers. (URL: [Link])

-

Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC. (URL: [Link])

-

Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC. (URL: [Link])

-

CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. (URL: [Link])

-

Abstract PS1-12-04: Development and characterization of patient-derived xenografts of HR+/HER2- breast cancer following progression on CDK4/6 inhibitor-based therapy - AACR Journals. (URL: [Link])

-

Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer - PubMed. (URL: [Link])

-

Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer - AACR Journals. (URL: [Link])

-

Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. (URL: [Link])

-

ADC In Vivo Efficacy Evaluation Services - Creative Biolabs. (URL: [Link])

-

Generation of Antibody-Drug Conjugate Resistant Models - MDPI. (URL: [Link])

-

Breast Cancer Experts: Key ADC Developments and CDK 4/6 Inhibitor Updates Set to Dominate ESMO 2025 | OncLive. (URL: [Link])

-

Antibody-Drug Conjugates Are Carving Out Expanded Roles Throughout Breast Cancer. (URL: [Link])

-

Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies. (URL: [Link])

-

FDA Approves Palbociclib for Advanced Breast Cancer - CancerNetwork. (URL: [Link])

-

Pfizer's Palbociclib Shows Antiproliferative Activity in Early-stage Breast Cancer - Onco'Zine. (URL: [Link])

-

Updates on managing advanced breast cancer with palbociclib combination therapy. (URL: [Link])

-

In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies | bioRxiv. (URL: [Link])

-

Palbociclib in metastatic breast cancer: current evidence and real-life data - PMC. (URL: [Link])

-

Palbociclib as an Antitumor Drug: A License to Kill - MDPI. (URL: [Link])

-

Predicting Palbociclib Outcomes in Breast Cancer Using Deep Learning. (URL: [Link])

-

Promising Activity Seen With Palbociclib/Cetuximab Combo in HPV-Unrelated HNSCC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (URL: [Link])

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. cusabio.com [cusabio.com]

- 3. massivebio.com [massivebio.com]

- 4. SMCC - Creative Biolabs [creative-biolabs.com]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Updates on managing advanced breast cancer with palbociclib combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

- 8. Palbociclib - Wikipedia [en.wikipedia.org]

- 9. targetedonc.com [targetedonc.com]

- 10. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ABCs of ADCs: An Introduction to Antibody-drug Conjugates | iQ Biosciences [iqbiosciences.com]

- 12. What are ADC Linkers? | AxisPharm [axispharm.com]

- 13. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acrobiosystems.com [acrobiosystems.com]

- 15. mdpi.com [mdpi.com]

- 16. d-nb.info [d-nb.info]

- 17. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]

- 19. gut.bmj.com [gut.bmj.com]

- 20. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter [frontiersin.org]

- 22. elgenelim.com [elgenelim.com]

- 23. researchgate.net [researchgate.net]

- 24. aacr.org [aacr.org]

- 25. Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. erc.bioscientifica.com [erc.bioscientifica.com]

- 28. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of Palbociclib-SMCC Antibody-Drug Conjugates (ADCs)

Abstract & Strategic Overview

This guide details the development of a targeted delivery system for Palbociclib (PD-0332991) , a selective CDK4/6 inhibitor, using SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker chemistry.

While Palbociclib is a potent cytostatic agent in ER+/HER2- breast cancer, its systemic administration is limited by neutropenia and off-target toxicities. Conjugating Palbociclib to a monoclonal antibody (mAb) allows for targeted intracellular delivery.

Critical Mechanism Note: SMCC is a non-cleavable linker .[1] Unlike Valine-Citrulline (cleavable) linkers that release the free drug upon lysosomal proteolysis, SMCC-based ADCs degrade to release the amino acid-linker-drug metabolite (e.g., Lysine-SMCC-Palbociclib ).

-

Implication: Before full-scale manufacturing, you must verify that the modified Palbociclib (with the linker remnant attached) retains affinity for the CDK4/6 ATP-binding pocket.

Mechanism of Action (Pathway)

The following diagram illustrates the specific internalization and inhibition pathway for a Palbociclib-SMCC ADC.

Figure 1: Mechanism of Action for Non-Cleavable Palbociclib ADC.[1] Note the release of the linker-drug metabolite rather than free drug.

Chemical Strategy & Pre-requisites

The Chemistry Challenge

Native Palbociclib lacks a primary amine or sulfhydryl group suitable for direct, stable conjugation without affecting its pharmacophore. The secondary amine on the piperazine ring is the standard attachment site.

The Workflow: We will utilize a Two-Step Activation Strategy :

-

Antibody Activation: React mAb lysine residues with the NHS-ester end of SMCC.

-

Drug Conjugation: React the maleimide-activated mAb with a Thiol-functionalized Palbociclib .

Required Materials:

-

Antibody: Humanized IgG (Target specific), >5 mg/mL in PBS (amine-free).

-

Linker: SMCC (Thermo Fisher or equivalent). Dissolve in DMSO immediately before use.

-

Payload: Thiol-Palbociclib Analog . (Note: If you possess commercial "Palbociclib-SMCC" where the linker is already on the drug, skip to Alternative Protocol B).

-

Desalting Columns: Zeba™ Spin Desalting Columns (7K MWCO).

-

Buffer A: PBS, 5 mM EDTA, pH 7.2 (Reaction Buffer).

Detailed Protocols

Protocol A: Standard Two-Step Conjugation (Recommended)

Use this if you have a Thiol-modified Palbociclib and a standard Antibody.

Step 1: Antibody Activation (Generation of mAb-MCC)

-

Buffer Exchange: Ensure the antibody is in Buffer A (PBS/EDTA, pH 7.2). Remove any Tris or Glycine (incompatible with NHS esters).

-

SMCC Preparation: Dissolve SMCC in dry DMSO to a concentration of 10 mM.

-

Activation Reaction:

-

Add SMCC to the antibody solution at a 10-fold molar excess .

-

Calculation:

-

Incubation: 30–60 minutes at Room Temperature (RT) with gentle rotation.

-

-

Purification (Critical):

-

Remove excess unreacted SMCC immediately using a Zeba Spin Column equilibrated with Buffer A.

-

Why: Free SMCC will compete with the mAb-MCC for the drug in the next step.

-

-

Validation: Measure protein concentration (A280). The product is now mAb-MCC (Maleimide-activated).

Step 2: Drug Conjugation[2][3]

-

Thiol-Drug Preparation: Dissolve Thiol-Palbociclib in DMSO.

-

Conjugation:

-

Add Thiol-Palbociclib to the mAb-MCC solution at a 5-fold molar excess over the initial antibody concentration.

-

Note: The maleimide-thiol reaction is highly specific at pH 6.5–7.5.

-

Incubation: 2 hours at RT or Overnight at 4°C.

-

-

Quenching: Add N-Ethylmaleimide (NEM) or Cysteine to quench any residual free thiols or maleimides (optional but recommended for stability).

Step 3: Final Purification

-

Removal of Free Drug: Use Size Exclusion Chromatography (SEC) or extensive dialysis (20K MWCO) against PBS pH 7.4.

-

Note: Palbociclib is hydrophobic. Ensure the drug is fully removed to prevent "sticking" to the protein surface (non-covalent association), which artificially inflates DAR.

-

Protocol B: "Fast-Track" (Using Commercial Palbociclib-SMCC)

Use this if you purchased "Palbociclib-SMCC" (Drug-Linker-Maleimide).

-

Antibody Reduction:

-

Treat mAb with TCEP (Tris(2-carboxyethyl)phosphine) at a 2.5-fold molar excess (relative to mAb) for 2 hours at 37°C.

-

Goal: Partially reduce interchain disulfides to generate free thiols (-SH) without fragmenting the antibody completely.

-

-

Conjugation:

-

Cool mAb to RT. Do not remove TCEP (it does not react with maleimides).

-

Add Palbociclib-SMCC (dissolved in DMSO) at a 5-8 fold molar excess.

-

Incubate 1 hour at RT.

-

-

Purification: Desalt or Dialyze as in Protocol A.

Quality Control & Characterization

Summarized below are the mandatory QC steps to validate the ADC.

| QC Parameter | Method | Success Criteria |

| Drug-Antibody Ratio (DAR) | UV-Vis / HIC | Target DAR: 3.0 – 4.0. Note: Palbociclib |

| Aggregation | SEC-HPLC | >95% Monomeric. High DAR species often aggregate due to drug hydrophobicity. |

| Free Drug | RP-HPLC | <1% Free Drug. |

| Endotoxin | LAL Assay | <0.5 EU/mg (for in vivo use). |

DAR Calculation (UV-Vis Method)

If the Palbociclib derivative has a distinct absorbance (e.g., 360 nm) where the antibody absorbance is negligible:

- = Correction Factor (Absorbance of Drug at 280nm / Absorbance of Drug at 360nm).

Experimental Workflow Diagram

Figure 2: Step-by-step synthesis workflow for Palbociclib-SMCC ADC.

Troubleshooting & Optimization (Expert Insights)

-

Precipitation during conjugation: Palbociclib is hydrophobic. If the reaction turns cloudy, add Propylene Glycol or PEG (up to 10% v/v) to the reaction buffer to maintain solubility.

-

Low Conjugation Efficiency: Ensure your SMCC is fresh. The NHS-ester hydrolyzes rapidly in moisture. Always use a fresh aliquot of dry DMSO.

-

Bystander Effect: Be aware that Palbociclib-SMCC ADCs generally lack a bystander effect. Because the linker is non-cleavable and the metabolite is charged (Lysine-adduct), it cannot easily cross membranes to kill neighboring antigen-negative cells. This therapy relies strictly on target expression.

References

-

Thermo Fisher Scientific. "SMCC and Sulfo-SMCC Crosslinking Protocol." Thermo Scientific Instructions.Link

-

MedKoo Biosciences. "Palbociclib-SMCC Product Description." MedKoo Catalog.[4]Link

-

Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell.Link

-

Agilent Technologies. "Drug-to-antibody ratio (DAR) determination of antibody-drug conjugates (ADCs)." Application Note.Link

-

Li, H., et al. (2022). "Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action."[3][5][6] Molecules.[1][2][3][4][5][6][7][8][][10][][12]Link

Sources

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action | bioRxiv [biorxiv.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 12. d-nb.info [d-nb.info]

methods for characterizing Palbociclib-SMCC ADCs

Application Note: Precision Characterization of Palbociclib-SMCC Antibody-Drug Conjugates

Abstract

The shift from cytotoxic payloads (e.g., auristatins, maytansinoids) to cytostatic agents represents a new frontier in Antibody-Drug Conjugate (ADC) development. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, induces G1 cell cycle arrest rather than direct apoptosis. Conjugating Palbociclib via the heterobifunctional linker SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) creates a stable, non-cleavable ADC requiring rigorous physicochemical and biological profiling. This guide details the protocols for synthesizing and characterizing Palbociclib-SMCC ADCs, focusing on Drug-to-Antibody Ratio (DAR) determination, size variant analysis, and mechanistic validation of retinoblastoma (Rb) protein phosphorylation inhibition.

Module 1: Bioconjugation Strategy & Mechanism

1.1 The Chemistry of Palbociclib-SMCC Unlike standard ADCs where the linker is attached to the antibody first, "Palbociclib-SMCC" is often synthesized as a pre-formed drug-linker entity. The SMCC NHS-ester reacts with the secondary amine (piperazine) of Palbociclib, leaving the maleimide group free for conjugation.

-

Linker Type: Non-cleavable (Thioether bond).

-

Release Mechanism: Lysosomal degradation of the antibody backbone releases the catabolite (Cysteine-Linker-Drug), which must retain CDK4/6 inhibitory affinity.

-

Conjugation Site: Interchain Cysteines (Reduced) or Thiolated Lysines.

1.2 Reaction Workflow The following diagram illustrates the conjugation of the maleimide-functionalized Palbociclib-SMCC to a partially reduced monoclonal antibody (mAb).

Figure 1: Cysteine-based conjugation workflow for Palbociclib-SMCC ADCs.

Module 2: Physicochemical Profiling Protocols

Protocol 2.1: DAR Determination via Dual-Wavelength UV-Vis

Palbociclib exhibits distinct absorbance in the UV-A range (approx. 366 nm), allowing spectral differentiation from the antibody (280 nm).

Materials:

-

UV-Vis Spectrophotometer (e.g., NanoDrop or cuvette-based).

-

Buffer: PBS pH 7.4 or Histidine-Acetate pH 6.0.

Step-by-Step:

-

Baseline Correction: Blank the instrument with the ADC formulation buffer.

-

Measurement: Measure absorbance of the purified ADC at 280 nm (

) and 366 nm ( -

Calculation: Use the following algebraic derivation (assuming linear additivity of Beer-Lambert law).

- (IgG1 generic).

- (Palbociclib specific).

-

Correction Factor (CF): Absorbance of the drug at 280 nm relative to 366 nm (

). Note: Determine this experimentally with free drug; typically ~0.3 for CDK inhibitors.

Validation Criteria:

-

Target DAR: 3.5 – 4.0 (for cysteine conjugation).

-

If DAR < 2.0: Check TCEP reduction efficiency.

-

If DAR > 5.0: Risk of aggregation; verify via SEC-HPLC.

Protocol 2.2: Aggregation Analysis (SEC-HPLC)

Hydrophobic payloads like Palbociclib can induce antibody aggregation.

Configuration:

-

Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.

-

Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M KCl, pH 6.2 (High salt minimizes ionic interactions).

-

Flow Rate: 0.5 mL/min.

-

Detection: 280 nm.[1]

Procedure:

-

Inject 10–20 µg of ADC.

-

Integrate peaks: High Molecular Weight (HMW) aggregates vs. Monomer vs. Low Molecular Weight (LMW) fragments.

-

Acceptance: >95% Monomer is required for reliable in vitro assays.

Module 3: Biological Validation (Potency & Mechanism)

Since Palbociclib is cytostatic, standard cytotoxicity endpoints (e.g., cell death at 72h) may underestimate potency. The gold standard is measuring the inhibition of Retinoblastoma (Rb) protein phosphorylation .

Mechanism of Action Diagram

Figure 2: Intracellular activation pathway of non-cleavable Palbociclib-SMCC ADCs.

Protocol 3.1: Phospho-Rb Inhibition Assay (Western Blot)

Objective: Confirm the ADC inhibits CDK4/6 activity inside the cell.

Cell Lines:

-

Positive Control: MCF-7 or T-47D (ER+, Rb-proficient).

-

Negative Control: MDA-MB-468 (Rb-deficient; Palbociclib should have no effect).

Procedure:

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow attachment (24h). -

Treatment: Treat with ADC (0.1 – 100 nM) for 24 hours. Include Free Palbociclib (control) and Isotype ADC (negative control).

-

Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Fluoride, Sodium Orthovanadate).

-

Blotting:

-

Primary Ab: Anti-Phospho-Rb (Ser780 or Ser807/811).

-

Loading Control: Anti-Total Rb and Anti-GAPDH.

-

-

Quantification: Normalize pRb signal to Total Rb.

-

Result: A dose-dependent decrease in pRb bands confirms the ADC has released active drug and engaged the nuclear target.

Protocol 3.2: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify G1 arrest.

-

Treat cells for 24–48 hours.

-

Harvest and fix in 70% cold ethanol.

-

Stain with Propidium Iodide (PI) + RNase A.

-

Analysis: The ADC-treated population should show a significant increase in the G0/G1 peak compared to untreated controls, with a concomitant decrease in S and G2/M phases.

Summary of Characterization Metrics

| Parameter | Method | Key Specification |

| Drug Load | UV-Vis (A280/A366) | DAR 3.5 – 4.0 (for Cys-conjugation) |

| Purity | SEC-HPLC | >95% Monomer |

| Free Drug | RP-HPLC | <1% Unconjugated Palbociclib |

| Identity | LC-MS (Q-TOF) | Mass shift corresponding to Ab + (DAR × MW_LinkerDrug) |

| Potency | pRb Western Blot | IC50 comparable to free drug (adjusted for delivery) |

| Mechanism | Flow Cytometry | G1 Phase Arrest > 60% |

References

- Zhang, J., et al. (2016). "Characterization of the Therapeutic Window of a Novel CDK4/6 Inhibitor." Cancer Research. (Contextualizing Palbociclib potency assays).

-

Alain, T., et al. (2025).[2] "Carrier-free nanomedicines self-assembled from palbociclib dimers and Ce6."[3] ResearchGate.[3] Available at: [Link] (Providing UV spectral data for Palbociclib).

- FDA Access Data.Ibrance (Palbociclib) Prescribing Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Palbociclib-SMCC Conjugate Stability

Topic: Improving In Vivo Stability of Palbociclib-SMCC Conjugates

Audience: Senior Scientists & Process Engineers Status: Active Guide

Executive Summary: The Stability Paradox

You are likely visiting this center because your Palbociclib-SMCC Antibody-Drug Conjugate (ADC) shows promising in vitro potency but disappointing in vivo pharmacokinetics (PK). The symptom is often a rapid drop in the Drug-to-Antibody Ratio (DAR) within 24–48 hours post-injection, while the total antibody level remains relatively stable.

The Root Cause: This is rarely due to the Palbociclib payload itself. The instability stems from the maleimide-thiol linkage provided by the SMCC linker. In circulation, the thiosuccinimide ring (formed upon conjugation) undergoes a retro-Michael addition , releasing the drug-linker complex. This released complex is then rapidly scavenged by Human Serum Albumin (HSA) at Cys34, effectively stripping the drug from your antibody.

This guide provides the engineering protocols to "lock" this linkage via controlled thiosuccinimide ring hydrolysis .

Module 1: The Mechanism of Failure

To solve the problem, we must visualize the invisible chemistry occurring in the bloodstream.

Diagram 1: The Retro-Michael Instability Pathway

This diagram illustrates how the reversible nature of the maleimide linkage leads to payload loss to Albumin.

Figure 1: The Retro-Michael pathway (yellow) competes with the stabilization pathway (green). In plasma, the high concentration of Albumin favors the red "Loss" pathway unless the ring is hydrolyzed first.

Module 2: Synthesis Optimization (The Foundation)

Before addressing in vivo stability, ensure your conjugation logic accounts for Palbociclib's specific structure. Palbociclib conjugates via its piperazine secondary amine .

Critical Causality: Secondary Amine Reactivity

-

The Issue: Secondary amines are more sterically hindered and less nucleophilic than primary amines (like Lysine).

-

The Consequence: If you use standard NHS-ester protocols (pH 7.2), the hydrolysis of the SMCC NHS-ester will outcompete the reaction with Palbociclib.

-

The Fix: You must drive the reaction with anhydrous conditions or elevated pH during the linker-payload synthesis step.

Protocol A: Synthesis of Activated Palbociclib-SMCC

Goal: Create a stable Linker-Drug intermediate (SMCC-Palbociclib) prior to antibody conjugation.

-

Solvent System: Dissolve Palbociclib in anhydrous DMSO or DMA (Do not use aqueous buffers yet).

-

Stoichiometry: Use a 1.5x molar excess of SMCC relative to Palbociclib.

-

Base Catalysis: Add 1.0 equivalent of DIPEA (Diisopropylethylamine). The secondary amine requires basic assistance to attack the NHS ester efficiently.

-

Reaction: Incubate at 25°C for 4–6 hours .

-

Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the Palbociclib peak (MW ~447 Da) and appearance of the Palbociclib-SMCC adduct (MW ~666 Da).

-

-

Purification: Precipitate with cold ethyl acetate or purify via semi-prep HPLC to remove excess SMCC. Crucial: Free SMCC will crosslink your antibody.

Module 3: The "Locking" Protocol (Ring Hydrolysis)

This is the most critical step for in vivo stability. You must force the hydrolysis of the succinimide ring after conjugating the drug to the antibody, but before the drug is injected.

Why this works

Hydrolysis converts the thiosuccinimide ring into a linear succinamic acid thioether . This linear structure cannot undergo the retro-Michael reaction. It is chemically "dead" to exchange, effectively locking the payload to the antibody.

Protocol B: Controlled Self-Hydrolysis

| Parameter | Standard Condition | Stabilization Condition |

| pH | 7.4 (PBS) | 8.5 – 9.0 (Borate Buffer) |

| Temperature | 4°C or 25°C | 37°C |

| Duration | N/A | 12 – 24 Hours |

Step-by-Step Procedure:

-

Conjugation: Perform your standard Cys-maleimide conjugation (Antibody + Palbociclib-SMCC) at pH 7.2.

-

Buffer Exchange: Immediately desalt the conjugate into 50 mM Sodium Borate, pH 9.0 .

-

Incubation: Incubate the conjugate at 37°C for 12–16 hours.

-

Note: Antibodies are generally stable at 37°C for this duration, but aggregation must be monitored.

-

-

Quenching: Lower the pH back to 6.0–7.0 using dilute Acetic Acid or buffer exchange into Histidine/Sucrose formulation buffer.

-

Validation: Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography).

-

Success Indicator: You will see a retention time shift. The hydrolyzed conjugate is more hydrophilic (due to the carboxylic acid formed) and will elute earlier than the non-hydrolyzed species.

-

Diagram 2: The Stabilization Workflow

Visualizing the process change required to manufacture stable conjugates.

Figure 2: The post-conjugation processing step required to prevent in vivo payload loss.

Troubleshooting & FAQs

Q1: Will incubating at pH 9.0 damage my antibody?

A: Most IgG1 and IgG4 antibodies tolerate pH 9.0 for 24 hours well. However, deamidation (Asn-Gly sites) is a risk.

-

Mitigation: If you observe increased charge heterogeneity (cIEF), lower the pH to 8.5 and extend the incubation time to 24-36 hours . Alternatively, use a "mild hydrolysis" method at pH 7.4 / 37°C for 48+ hours, though this is less efficient.

Q2: My Palbociclib-SMCC precipitates when added to the antibody.

A: Palbociclib is highly hydrophobic.

-

Check: Ensure the final organic solvent concentration (DMSO/DMA) in the conjugation reaction is 10–15% (v/v) .

-

Check: Add the drug-linker slowly while vortexing.[2]

-

Check: If precipitation persists, consider adding Propylene Glycol or a surfactant (0.05% PS-80) to the reaction buffer.

Q3: How do I know if the ring actually opened?

A: Mass Spectrometry (LC-MS) is the gold standard.

-

Mass Shift: Hydrolysis adds a water molecule. Look for a mass increase of +18 Da on the heavy/light chain.

-

HIC-HPLC: As mentioned in Protocol B, the hydrolyzed species elutes earlier due to increased polarity.

Q4: Can I just use a different linker?

A: If the "Forced Hydrolysis" method fails or causes aggregation, the next logical step is to abandon SMCC for a Self-Hydrolyzing Maleimide .

-

Recommendation: Look for maleimides with a basic amino group near the ring (e.g., amino-PEG-maleimide). This internal base catalyzes the hydrolysis at neutral pH (7.4), removing the need for the harsh pH 9.0 step.

References

-

Shen, B. Q., et al. (2012).[3] "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology.[3][4][5] Link

-

Key Finding: Establishes the mechanism of maleimide exchange with Albumin Cys34.[6]

-

-

Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology.[3][4][5] Link

- Key Finding: Describes the chemistry of ring hydrolysis as a stabiliz

-

Pfizer. (2015). "Ibrance (Palbociclib) Prescribing Information." FDA Access Data. Link

-

Key Finding: Structural data confirming the secondary amine (piperazine) pKa and solubility profile.[7]

-

-

Tumey, L. N., et al. (2014).[3] "Mild method for succinimide hydrolysis on ADCs." Bioconjugate Chemistry. Link

- Key Finding: Provides the basis for the pH/temper

Sources

- 1. d-nb.info [d-nb.info]

- 2. WO2016082605A1 - Method for preparing palbociclib - Google Patents [patents.google.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. A platform for efficient, thiol-stable conjugation to albumin's native single accessible cysteine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01205H [pubs.rsc.org]

- 7. labeling.pfizer.com [labeling.pfizer.com]

enhancing the therapeutic index of Palbociclib-SMCC ADCs

Technical Support Center: Optimizing Palbociclib-SMCC Antibody-Drug Conjugates

Status: Active Ticket ID: T-ADC-CDK4/6-OPT Subject: Enhancing Therapeutic Index (TI) & Troubleshooting Conjugation Protocols Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary: The "Cytostatic Payload" Paradox

Developing an ADC with Palbociclib (a CDK4/6 inhibitor) using an SMCC linker presents a fundamental biophysical challenge. Unlike traditional ADCs that use cytotoxic payloads (e.g., MMAE, DM1) with picomolar potency to kill cells, Palbociclib is cytostatic (nanomolar potency) and induces G1 cell cycle arrest.

To enhance the Therapeutic Index (TI) of this construct, you must overcome three specific barriers:

-

Potency Gap: The payload is less potent, requiring a higher Drug-to-Antibody Ratio (DAR) or ultra-high antigen expression.

-

Linker Physics: SMCC is non-cleavable.[][2] The active metabolite is not free Palbociclib, but Lysine-SMCC-Palbociclib . You must verify this adduct retains CDK4/6 binding affinity.

-

Aggregation: Increasing DAR with hydrophobic Palbociclib leads to aggregation, which drives rapid hepatic clearance and lowers the TI.

This guide addresses these barriers with field-proven troubleshooting protocols.

Module 1: Critical Chemistry & Conjugation Logic

The Challenge: Reactivity Mismatch & Hydrophobicity

Palbociclib contains a secondary amine (piperazine ring) and lacks a native thiol. SMCC is a heterobifunctional linker (NHS ester

Troubleshooting Guide: Conjugation Failures

| Symptom | Probable Cause | Technical Solution |

| Low Conjugation Efficiency (<20%) | Steric Hindrance: The secondary amine on Palbociclib reacts poorly with the NHS ester of SMCC compared to primary amines. | Protocol Shift: Do not react SMCC directly with Palbociclib. Instead, use a "Linker-First" approach : React SMCC with the Antibody (Lysines) to generate mAb-MCC , then react with a thiolated derivative of Palbociclib (e.g., Thio-Palbociclib). |

| Precipitation (Aggregation) | Hydrophobic Shock: Palbociclib is lipophilic. Adding it to the aqueous mAb solution causes immediate unfolding. | Solvent Engineering: Maintain 10-15% DMA or DMSO in the reaction buffer. Add 0.5M Trehalose to the aqueous phase before adding the drug-linker to stabilize the mAb structure. |

| High Molecular Weight Species (HMWS) | Over-Conjugation: Targeting a DAR > 4 with this hydrophobic payload induces dimerization. | DAR Limiting: Target a DAR of 3.5 - 4.0 . Use stoichiometric limiting (4-5 equivalents of drug per mAb) rather than time-limiting the reaction. |

Interactive Workflow: The "Thiol-Click" Strategy

Use this logic to ensure stable conjugation.

Figure 1: Recommended conjugation workflow avoiding direct secondary amine reaction. This ensures a defined thioether linkage.

Module 2: The Non-Cleavable Linker Problem (Pharmacology)

The Challenge: The Metabolite Trap

SMCC is non-cleavable.[][2][3] Upon internalization and lysosomal degradation of the antibody, the payload is released as Lysine-SMCC-Palbociclib .

-

Critical Risk: If the SMCC linker is attached to a site on Palbociclib that is buried within the CDK4/6 ATP-binding pocket, the ADC will be inactive regardless of delivery.

FAQ: Validating the Payload Activity

Q: My ADC internalizes but shows no cell cycle arrest. Why? A: The linker likely interferes with CDK4/6 binding. Palbociclib binds the ATP cleft. The piperazine tail is solvent-exposed, making it the only viable attachment site.

-

Action: Perform a "Lysosomal Mimicry" assay. Digest your ADC with Cathepsin B and Plasmin in vitro to generate the catabolite. Purify this catabolite and run a CDK4/6 kinase inhibition assay. If the catabolite IC50 > 100 nM, the design is flawed.

Q: Can I use a cleavable linker (e.g., Val-Cit) instead? A: Yes, but SMCC is chosen for serum stability. If you switch to Val-Cit (cleavable), you risk premature release (neutropenia). If you stick with SMCC, you must validate the Piperazine attachment point .

Mechanism of Action Validation

Figure 2: The critical path for non-cleavable ADCs. The efficacy hinges entirely on the affinity of the Lys-SMCC-Palbociclib adduct.

Module 3: Enhancing the Therapeutic Index (In Vivo)

To widen the TI (reduce toxicity, increase efficacy), you must move beyond simple conjugation.

Protocol: Hydrophobicity Masking (The "Stealth" Approach) High hydrophobicity = Fast clearance (Liver uptake) = Low efficacy + Hepatotoxicity.

-

PEGylation: Use a PEGylated SMCC variant (e.g., SM(PEG)4). The PEG spacer adds hydrophilicity, shielding the hydrophobic Palbociclib payload.

-

Result: Reduced aggregation and slower plasma clearance.

-

-

DAR Optimization: Do not maximize DAR. For Palbociclib, a DAR of 2-3 often yields a better TI than DAR 4-8 because the lower hydrophobicity improves tumor penetration.

Experimental Checklist for TI Enhancement:

References & Authoritative Sources

-

BOC Sciences. Non-Cleavable Linker Services & SMCC Chemistry.[] (Explains the stability benefits of SMCC and the lysosomal degradation mechanism).

-

MedKoo Biosciences. Palbociclib-SMCC Structure and Properties. (Details the specific chemical derivative and its usage in ADC synthesis). [4]

-

BenchChem. Troubleshooting ADC Aggregation with Hydrophobic Linkers. (Protocols for managing hydrophobicity during conjugation).[5]

-

Chari, R. V., et al. Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy. (Foundational text on non-cleavable linker catabolism).

-

FDA Access Data. Palbociclib (Ibrance) Pharmacology Review. (Data on Palbociclib's metabolism and physicochemical properties).

Sources

Validation & Comparative

An In Vitro Comparative Guide: Evaluating the Cytotoxicity of Palbociclib vs. a Palbociclib-SMCC Conjugate

This guide provides a comprehensive in vitro comparison of the cytotoxic effects of the established CDK4/6 inhibitor, Palbociclib, against a synthetically modified counterpart, Palbociclib-SMCC. As researchers and drug development professionals, understanding how chemical modifications, such as the addition of a linker molecule, impact a drug's potency and mechanism of action is paramount for the rational design of next-generation therapeutics, including antibody-drug conjugates (ADCs). This document will delve into the scientific rationale behind this comparison, provide detailed experimental protocols for a head-to-head evaluation, and present a framework for interpreting the potential outcomes.

Introduction: The Rationale for Comparison

Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4][5] Its mechanism of action hinges on preventing the phosphorylation of the retinoblastoma (Rb) protein, a key step in the progression of the cell cycle from the G1 to the S phase.[1][2][3] This G1 arrest effectively halts the proliferation of cancer cells, a hallmark of its therapeutic effect, particularly in estrogen receptor-positive (ER+) breast cancers.[1][3]

The synthesis of a Palbociclib-SMCC conjugate introduces a heterobifunctional linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to the Palbociclib molecule.[6][7][8] SMCC is widely utilized in bioconjugation to link proteins, often antibodies, to small molecule drugs, thereby creating ADCs.[6][7][9] The SMCC linker provides a stable covalent bond, and its inclusion is a critical first step in developing a targeted delivery system for Palbociclib. However, this modification raises a crucial question: Does the addition of the SMCC linker alter the intrinsic cytotoxicity of Palbociclib? This guide will provide the framework to answer this question.

The Central Hypothesis and Potential Outcomes

The central hypothesis of this comparative study is that the conjugation of the SMCC linker to Palbociclib may alter its cytotoxic profile. Several outcomes are plausible:

-

Unaltered Cytotoxicity: The Palbociclib-SMCC conjugate may exhibit a similar cytotoxic profile to the parent drug, suggesting the linker does not interfere with the drug's interaction with CDK4/6.

-

Decreased Cytotoxicity: The bulky SMCC linker could sterically hinder Palbociclib's ability to bind to the ATP-binding pocket of CDK4/6, leading to a reduction in its cytotoxic potency.

-

Increased Cytotoxicity: While less likely for a non-cleavable linker in the absence of a conjugated payload, alterations in cell permeability or off-target effects introduced by the linker could potentially enhance cytotoxicity. Studies on other Palbociclib conjugates, such as with the near-infrared dye MHI-148, have shown increased cytotoxicity and an altered mechanism of action.[10][11]

To quantify these potential differences, a robust in vitro cytotoxicity assay is required to determine the half-maximal inhibitory concentration (IC50) of both compounds. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a standard measure of a drug's potency.[12][13][14]

Experimental Design: A Head-to-Head In Vitro Cytotoxicity Study

To ensure a rigorous and objective comparison, a well-controlled in vitro study is essential. The following sections detail the critical components of this experimental design.

Cell Line Selection: The Importance of Context

The choice of cancer cell lines is critical for a meaningful comparison. We will utilize two well-characterized human breast cancer cell lines with distinct molecular profiles:

-

MCF-7: An ER-positive, luminal A breast cancer cell line that is known to be sensitive to Palbociclib.[15][16][17][18][19] This cell line represents a clinically relevant model for Palbociclib's approved indication.

-

MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-negative, PR-negative, and HER2-negative).[20][21][22][23][24] This cell line is generally less sensitive to Palbociclib and will serve as a valuable control to assess any potential changes in the spectrum of activity of the conjugate.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and the experimental flow, the following diagrams are provided.

Caption: Mechanism of action of Palbociclib in inhibiting the CDK4/6-Rb pathway, leading to G1 cell cycle arrest.

Caption: Experimental workflow for the in vitro comparison of Palbociclib and Palbociclib-SMCC cytotoxicity using the MTT assay.

Detailed Experimental Protocol: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][25][26][27]

Materials:

-

MCF-7 and MDA-MB-231 cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Palbociclib and Palbociclib-SMCC (dissolved in DMSO to create 10 mM stock solutions)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MCF-7 and MDA-MB-231 cells to ~80% confluency.

-

Trypsinize and resuspend the cells in complete growth medium.

-

Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Palbociclib and Palbociclib-SMCC in complete growth medium. A typical 8-point, 3-fold serial dilution starting from 100 µM is a good starting point.

-

Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and a "no-cell" blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of the MTT reagent to each well.

-

Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium containing the MTT reagent.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

-

Calculate Percent Viability:

-